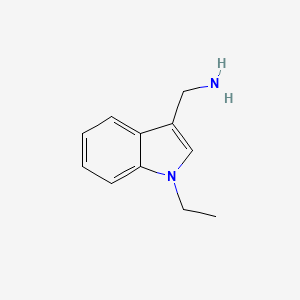
(1-ethyl-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-indol-3-yl)methanamine: is an organic compound with the molecular formula C11H14N2 . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an indole ring substituted with an ethyl group at the nitrogen atom and a methanamine group at the 3-position.
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
The compound is predicted to have a boiling point of 3297±170 °C and a density of 109±01 g/cm3 .
Result of Action
One study showed that a compound with a similar indole structure showed significant spla 2 inhibition activity .
Action Environment
As with methenamine, the ph of the environment could potentially influence its action .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through interactions with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole can then be alkylated at the nitrogen atom using ethyl halides to introduce the ethyl group.
N-Alkylation: The indole derivative can be synthesized by N-alkylation of indole with ethyl halides in the presence of a base. This method is operationally straightforward and generally high-yielding.
Industrial Production Methods: Industrial production of (1-ethyl-1H-indol-3-yl)methanamine typically involves large-scale Fischer indole synthesis followed by N-alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-ethyl-1H-indol-3-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed:
Oxidation: Oxidized indole derivatives
Reduction: Amines, alcohols
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
Chemistry: : (1-ethyl-1H-indol-3-yl)methanamine is used as a building block in the synthesis of various indole derivatives with potential biological activities .
Biology: : The compound is studied for its potential antiviral, anticancer, and antimicrobial properties . It serves as a lead compound for the development of new therapeutic agents.
Medicine: : Indole derivatives, including this compound, are explored for their potential use in treating various diseases such as cancer, viral infections, and bacterial infections .
Industry: : The compound is used in the production of specialty chemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound lacks the ethyl group at the nitrogen atom, making it less lipophilic compared to (1-ethyl-1H-indol-3-yl)methanamine.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and pharmacokinetics.
Uniqueness
- The presence of the ethyl group at the nitrogen atom in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
- The methanamine group at the 3-position allows for further functionalization and derivatization, making it a versatile building block for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
(1-ethylindol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDNLHZSJKVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)
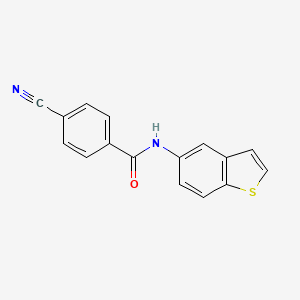
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![7-[(2-Chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2877464.png)
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
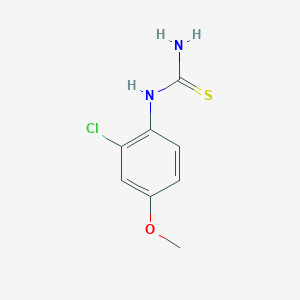
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)
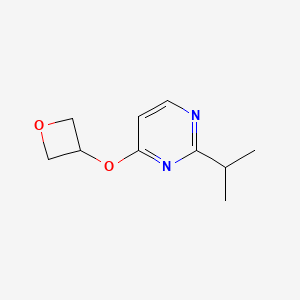
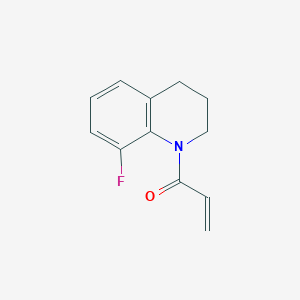
amine](/img/structure/B2877472.png)

![N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2877475.png)
![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)
